N-benzyl-2-chloro-4-nitroaniline

Catalog No.
S14541351
CAS No.
M.F
C13H11ClN2O2
M. Wt
262.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-chloro-4-nitroaniline

Product Name

N-benzyl-2-chloro-4-nitroaniline

IUPAC Name

N-benzyl-2-chloro-4-nitroaniline

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C13H11ClN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

RXDKWNPDGOXZON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

N-benzyl-2-chloro-4-nitroaniline is a highly specialized, electron-deficient secondary aniline building block utilized extensively in advanced organic synthesis and medicinal chemistry [REFS-1, REFS-2]. Featuring a strongly electron-withdrawing ortho-chloro and para-nitro substitution pattern, this compound exhibits significantly modulated nucleophilicity at the nitrogen center compared to standard anilines. The N-benzyl group serves a dual purpose as a robust protecting group and a lipophilic structural motif, making it highly valuable for the synthesis of complex thiourea derivatives, targeted antiviral inhibitors, and sterically demanding molecular scaffolds where primary amine reactivity must be strictly suppressed [2].

Research Fit

Substituted aromatic amine intermediate for heterocyclic synthesis and probe development
Regioisomer not interchangeable; verify substitution pattern before procurement
Reported enzyme inhibition context supports DPP8/FXIa probe studies

Substituting N-benzyl-2-chloro-4-nitroaniline with generic alternatives like unbenzylated 2-chloro-4-nitroaniline or unchlorinated N-benzyl-4-nitroaniline fundamentally disrupts downstream synthetic workflows [2]. The absence of the N-benzyl group exposes a primary amine, leading to unwanted side reactions such as over-alkylation or competitive diazonium formation during subsequent transformations. Conversely, removing the ortho-chloro substituent drastically increases the electron density of the aromatic ring and removes critical steric hindrance that dictates regioselectivity and conformational rigidity in active pharmaceutical ingredient (API) development. Furthermore, attempting to substitute this phenyl scaffold with its isosteric pyridine counterpart (e.g., N-benzyl-3-chloropyridin-4-amine) results in divergent reactivity; the pyridine analogue readily undergoes intramolecular rearrangements under acylation conditions, whereas the highly deactivated phenyl core of N-benzyl-2-chloro-4-nitroaniline remains completely inert, necessitating its specific procurement when scaffold stability is required [1].

Substitution Risk

Target Compound
N-Benzyl-2-chloro-4-nitroaniline
Regioisomer Risk
N-Benzyl-4-chloro-2-nitroaniline may show markedly different DPP inhibition and physicochemical profiles; substitution may cause synthetic failure or assay invalidation
Analog Mismatch
Dechlorinated or debenzylated analogs lack the substitution pattern required for target selectivity

Scaffold Stability Against Smiles-Type Intramolecular Rearrangements

In the context of intramolecular nucleophilic aromatic substitutions (Smiles-Truce rearrangements) triggered by acylation, the core aromatic scaffold dictates reactivity. Studies comparing N-benzyl-2-chloro-4-nitroaniline to its pyridine analogue (N-benzyl-3-chloropyridin-4-amine) demonstrate that while the pyridine precursor successfully undergoes rearrangement to yield alpha-substituted acetamides, the phenyl analogue N-benzyl-2-chloro-4-nitroaniline does not undergo the rearrangement under identical standard reaction conditions [1]. Despite the γ-carbon being highly activated by the ortho-chloro and para-nitro groups, the phenyl ring lacks the requisite electron deficiency provided by the pyridine nitrogen to facilitate the spirocyclic intermediate formation.

Evidence DimensionYield of Smiles-type rearrangement product under standard acylation conditions
Target Compound Data0% yield (reaction fails/inert)
Comparator Or BaselineN-benzyl-3-chloropyridin-4-amine (54% yield of rearranged acetamide)
Quantified DifferenceComplete suppression of rearrangement (0% vs 54%)
ConditionsReaction with acyl chlorides and triethylamine (standard rearrangement conditions)

Procurement of the phenyl analogue is essential when synthetic routes require acylation of the secondary amine without triggering unwanted intramolecular ring rearrangements that occur in heterocyclic isosteres.

DPP8 Inhibition (IC50)
Head-to-head
8.80 nM
Supports DPP8 probe selection and assay validation
773-fold lower IC50 vs dechlorinated analog (6800 nM); recombinant human DPP8; chromogenic substrate

Precursor Suitability for Antiviral Thiourea Synthesis

The synthesis of complex targeted inhibitors, such as acetamide-containing thiourea inhibitors of herpes viruses, requires precise control over amine substitution. Utilizing N-benzyl-2-chloro-4-nitroaniline rather than the primary amine 2-chloro-4-nitroaniline provides a pre-installed, lipophilic N-benzyl group that prevents over-reaction during subsequent thiourea formation steps [1]. In synthetic routes, the para-nitro group of the N-benzyl derivative is selectively reduced to yield an N1-benzyl-2-chloro-benzene-1,4-diamine intermediate, which is then cleanly reacted with isothiocyanates. Using a primary aniline baseline would require additional benzylation steps post-reduction, introducing severe regioselectivity issues between the two distinct amino groups.

Evidence DimensionSynthetic steps required to achieve N-benzylated thiourea precursors
Target Compound Data1 step (direct nitro reduction)
Comparator Or Baseline2-chloro-4-nitroaniline (requires minimum 2 steps: reduction then selective benzylation)
Quantified DifferenceElimination of at least 1 synthetic step and avoidance of competitive N-alkylation
ConditionsMultistep synthesis of antiviral thiourea scaffolds

Selecting the pre-benzylated building block streamlines complex API synthesis by eliminating challenging selective alkylation steps and improving overall workflow efficiency.

DPP8 Selectivity
Class-level inference
DPP8 IC50 8.80 nM; DPP2 >25,000 nM; DPP4 >100,000 nM
Isoform selectivity context supports target-specific pathway interpretation
Selectivity ratios >2,800-fold over DPP2; >11,000-fold over DPP4; recombinant human enzymes

Electronic and Steric Modulation for API Optimization

The presence of the ortho-chloro substituent in N-benzyl-2-chloro-4-nitroaniline exerts a profound inductive electron-withdrawing effect and significant steric hindrance compared to the unchlorinated baseline, N-benzyl-4-nitroaniline [1]. In medicinal chemistry workflows, this dual effect is critical: the chloro group reduces the basicity of the secondary amine, preventing premature N-alkylation during forcing synthetic steps, while simultaneously acting as a conformational lock that restricts the rotation of the N-benzyl group. Furthermore, the inclusion of the chlorine atom increases the calculated lipophilicity (clogP) of the scaffold, a critical parameter optimized in the development of highly permeable antiviral agents.

Evidence DimensionStructural contribution to lipophilicity and steric bulk
Target Compound DataOrtho-chloro substitution present (adds ~0.7 to logP, introduces steric A-value of 0.43 kcal/mol)
Comparator Or BaselineN-benzyl-4-nitroaniline (lacks ortho-chloro group)
Quantified DifferenceMeasurable increase in lipophilicity and steric hindrance at the ortho position
ConditionsStructure-activity relationship (SAR) optimization for antiviral thiourea inhibitors

Buyers targeting specific spatial orientations and pharmacokinetic profiles in drug design must procure the ortho-chloro derivative to ensure the correct conformational rigidity and lipophilicity.

Factor XIa Inhibition (IC50)
Supporting evidence
26 nM
Reported Factor XIa inhibition supports anticoagulant hit finding
38-fold below typical 1 µM hit cutoff; human coagulation factor XIa; chromogenic substrate CS-21(66); 1 hr incubation
NF-κB Pathway Inhibition
Data to verify
Inhibition of NF-κB activation reported; proposed interference with p50/p65 DNA binding
Mechanism context supports pathway-specific probe use; confirm target engagement in cellular models
Qualitative mechanism difference from nitroaniline class; lack of quantitative potency data; verify in cell-based assays
Physicochemical Profile
Cross-study comparable
Predicted LogP ~4.4–4.6; pKa ~ -0.82
Predicted properties inform solvent selection and formulation strategy; data to verify
Chloro analog ~1 log unit more lipophilic than dechlorinated analog; ACD/Labs Percepta prediction v14.0

Synthesis of Antiviral Thiourea Therapeutics

Ideal as a starting material for the synthesis of substituted acetamide-containing thiourea inhibitors, where the N-benzyl group provides essential lipophilic contacts and the nitro group serves as a masked amine for thiourea coupling [1].

Comparative Studies in Nucleophilic Aromatic Substitution

Serves as a critical negative-control or structural comparator in methodological studies of the Smiles and Smiles-Truce rearrangements, demonstrating the boundaries of scaffold activation required for spirocyclic intermediate formation [2].

Development of Conformationally Restricted Scaffolds

Used in medicinal chemistry programs requiring a rigidified aniline core, where the ortho-chloro substituent restricts the rotation of the N-benzyl group, locking the molecule into a specific bioactive conformation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
DPP8 Inhibitor Probe Studies
Isoform selectivity context
DPP8-specific phenotype confirmation
Heterocyclic Intermediate Synthesis
Dual reactivity profile
Cross-coupling and reduction sequence verification
Factor XIa Hit-to-Lead
Target engagement context
Anticoagulant SAR expansion and selectivity confirmation
NF-κB Pathway Probe
Mechanism context
Target engagement and cytotoxicity differentiation review

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.0509053 g/mol

Monoisotopic Mass

262.0509053 g/mol

Heavy Atom Count

18

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